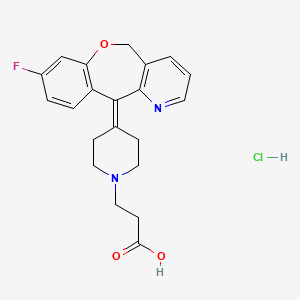
HSR-609 monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HSR-609 monohydrochloride is a novel antiallergic agent known for its high selectivity for the histamine H1-receptor. It is an amphoteric compound, which means it can react both as an acid and a base. This compound has been studied for its ability to penetrate the central nervous system and its selectivity for histamine receptors .
Preparation Methods
The synthesis of HSR-609 monohydrochloride involves several steps. The tricyclic compound (II), derived from (I) by known methods, is converted to the piperidine derivative (III) through a Grignard reaction and dehydration. The reaction of (III) with ethyl chloroformate and potassium hydroxide affords (IV). Finally, a Michael reaction and hydrolysis of (IV) yield HSR-609 .
Chemical Reactions Analysis
HSR-609 monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HSR-609 monohydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of amphoteric compounds.
Biology: It is used to study the interaction of histamine receptors with various ligands.
Medicine: It is being investigated for its potential use as an antiallergic agent with minimal central nervous system effects.
Industry: It is used in the development of new antiallergic drugs
Mechanism of Action
HSR-609 monohydrochloride exerts its effects by selectively binding to histamine H1-receptors. This binding inhibits the action of histamine, a compound involved in allergic reactions. The amphoteric nature of HSR-609 allows it to interact with both acidic and basic environments, enhancing its selectivity and reducing its penetration into the central nervous system .
Comparison with Similar Compounds
HSR-609 monohydrochloride is compared with other antiallergic agents such as:
- Cyproheptadine
- Ketotifen
- Terfenadine
- Cetirizine
HSR-609 is unique due to its high selectivity for the histamine H1-receptor and its poor ability to penetrate the central nervous system, which reduces the risk of central nervous system side effects .
Properties
CAS No. |
153250-07-8 |
|---|---|
Molecular Formula |
C21H22ClFN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C21H21FN2O3.ClH/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26;/h1-4,8,12H,5-7,9-11,13H2,(H,25,26);1H |
InChI Key |
QKXNUNIGIQKDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















